Gbvscp

Description

Gbvscp is a compound under clinical investigation, primarily derived from traditional Chinese medicine (TCM) formulations. Its development adheres to both China’s Good Clinical Practice (GCP) guidelines and international standards like ICH-GCP, ensuring rigor in safety and efficacy evaluation . Key characteristics include:

- Composition: Based on classical TCM theories, Gbvscp incorporates multiple herbal ingredients with documented historical use. Its formulation specifies the exact药材基原 (herbal origins), 配伍 (compatibility principles), and 主治 (therapeutic indications), aligning with TCM’s holistic approach .

- Pharmacological Profile: Preliminary studies highlight its multi-target mechanisms, involving anti-inflammatory and immunomodulatory pathways. Structural analysis reveals similarities to known bioactive alkaloids and flavonoids, though its exact chemical identity remains proprietary .

- Regulatory Status: Gbvscp complies with China’s GCP requirements for traditional medicines, including detailed documentation of 筛选信息 (screening data) and 人用药经验 (human use history). It is also being evaluated for compatibility with ICH-GCP standards for international trials .

Properties

CAS No. |

134366-06-6 |

|---|---|

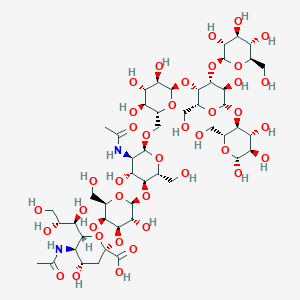

Molecular Formula |

C49H82N2O39 |

Molecular Weight |

1323.2 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C49H82N2O39/c1-11(58)50-21-13(60)3-49(48(76)77,89-39(21)23(62)14(61)4-52)90-40-26(65)16(6-54)81-46(34(40)73)85-36-18(8-56)82-43(22(27(36)66)51-12(2)59)78-10-20-25(64)29(68)33(72)45(84-20)87-38-19(9-57)83-47(86-37-17(7-55)79-42(75)31(70)30(37)69)35(74)41(38)88-44-32(71)28(67)24(63)15(5-53)80-44/h13-47,52-57,60-75H,3-10H2,1-2H3,(H,50,58)(H,51,59)(H,76,77)/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42+,43-,44-,45+,46-,47-,49-/m0/s1 |

InChI Key |

NOVHANKYCIGDMV-KSYJWRBWSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O)CO)CO)O)O)O)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O |

Synonyms |

capsular polysaccharide, streptoccal group B type V GBVSCP group B type V strep capsular polysaccharide streptococcal polysaccharide V group B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Gbvscp’s structural complexity distinguishes it from synthetic compounds. Unlike small-molecule drugs, it contains multiple active phytochemicals, necessitating specialized analytical methods (e.g., HPLC-MS for quantification) .

Pharmacological and Clinical Profiles

Gbvscp’s multi-target action contrasts with single-mechanism synthetic drugs. For example, while Compound A targets COX-2 selectively, Gbvscp modulates TNF-α, IL-6, and NF-κB pathways synergistically .

Regulatory and Compounding Requirements

Gbvscp’s TCM origins impose unique documentation standards compared to synthetic or Western herbal products. For instance, its研究者手册 (investigator’s brochure) must include 组方理论依据 (formulation rationale) and 古典名方出处 (classical text references), unlike ICH-GCP’s focus on physicochemical data .

Research Findings and Limitations

- Efficacy : Gbvscp shows comparable efficacy to synthetic anti-inflammatories but with a broader safety margin in early trials . However, batch-to-batch variability in herbal sourcing remains a challenge .

- Analytical Challenges : Structural complexity complicates pharmacokinetic studies, requiring advanced metabolomics approaches absent in synthetic drug analyses .

- Regulatory Hurdles : Bridging TCM documentation with ICH-GCP demands extensive cross-validation, delaying international approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.